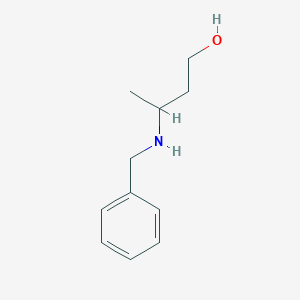

3-(Benzylamino)butan-1-ol

Übersicht

Beschreibung

3-(Benzylamino)butan-1-ol is an organic compound with the molecular formula C11H17NO It is a type of amino alcohol, characterized by the presence of both an amino group and a hydroxyl group in its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-(Benzylamino)butan-1-ol can be synthesized through several methods. One common approach involves the reaction of benzylamine with butanal in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the formation of an imine intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process often includes steps such as purification and crystallization to ensure the final product meets the required purity standards .

Analyse Chemischer Reaktionen

Substitution Reactions

The hydroxyl group undergoes substitution under acidic or nucleophilic conditions.

Mechanism and Conditions

-

SN1 Pathway : Protonation of the hydroxyl group forms an oxonium ion, facilitating carbocation formation. This intermediate reacts with nucleophiles (e.g., halides) in a two-step process .

-

SN2 Pathway : Direct nucleophilic displacement occurs in polar aprotic solvents (e.g., DMF), though steric hindrance from the benzylamino group may favor SN1 mechanisms .

Example Reaction

A dichloromethane-based synthesis using iodine and triethyl phosphite achieved a 63% yield of substituted derivatives. Key steps include:

-

Step 1 : Formation of a dichlorophosphonium intermediate.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| I₂, NEt₃, P(OEt)₃, CH₂Cl₂ | Alkene derivative | 63% |

Oxidation Reactions

The hydroxyl group is susceptible to oxidation, though the benzylamino group may influence selectivity.

Reagents and Outcomes

-

CrO₃/H₂SO₄ : Oxidizes the hydroxyl to a ketone, but competing oxidation of the amine may occur.

-

Swern Oxidation (oxalyl chloride/DMSO) : Provides milder conditions to avoid over-oxidation .

Catalytic Amination and Alkylation

The benzylamino group participates in nucleophilic amination and alkylation.

Elimination Reactions

Dehydration under acidic or basic conditions forms alkenes.

POCl₃-Pyridine System

-

Step 1 : POCl₃ reacts with the hydroxyl group to form a dichlorophosphate intermediate.

-

Step 2 : Pyridine deprotonates the β-hydrogen, triggering E2 elimination .

Pharmaceutical Intermediates

-

Used in the synthesis of neuroprotective agents and enzyme inhibitors .

-

Serves as a precursor for chiral ligands in asymmetric catalysis .

Comparative Reactivity

The compound’s dual functionality distinguishes it from analogs:

| Compound | Reactivity Difference | Source |

|---|---|---|

| 4-Amino-1-butanol | Lacks benzyl group; lower lipophilicity | |

| 4-Benzylamino-2-butanol | Additional hydroxyl enables cross-linking |

Wissenschaftliche Forschungsanwendungen

3-(Benzylamino)butan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-(Benzylamino)butan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(Benzylamino)propan-1-ol: Similar structure but with one less carbon in the chain.

3-(Benzylamino)butan-2-ol: Similar structure but with the hydroxyl group on the second carbon.

N-Benzyl-3-aminopropan-1-ol: Similar structure but with a different arrangement of the amino and hydroxyl groups.

Uniqueness

3-(Benzylamino)butan-1-ol is unique due to its specific arrangement of the amino and hydroxyl groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and pharmaceuticals .

Biologische Aktivität

3-(Benzylamino)butan-1-ol, also known by its CAS number 98014-58-5, is a compound of interest due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological properties, synthesis, and applications based on diverse sources.

Chemical Structure and Properties

This compound consists of a butanol backbone with a benzylamino group attached. The arrangement of the amino and hydroxyl groups contributes to its distinct chemical reactivity and biological interactions. The compound can exist in various stereoisomeric forms, with the (S)-enantiomer being particularly noted for its biological activity.

Synthesis

The synthesis of this compound has been explored in several studies. A common method involves the catalytic hydrogenation of its Schiff base precursor. For instance, one study reported the synthesis of (S)-(+)-2-(N-benzylamino)butan-1-ol with yields exceeding 90% using palladium on carbon as a catalyst under mild conditions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals as an antimicrobial agent. The mechanism behind this activity may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Neuroprotective Effects

Another area of investigation is the neuroprotective effects of this compound. Preliminary studies suggest that it may play a role in protecting neuronal cells from oxidative stress and apoptosis, which could have implications for treating neurodegenerative diseases .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, indicating a potential role in managing inflammatory conditions .

Case Studies

Several case studies have documented the biological effects of this compound:

- Antimicrobial Activity : In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups .

- Neuroprotection : A model of oxidative stress in neuronal cells treated with this compound showed reduced cell death and lower levels of reactive oxygen species compared to untreated controls .

- Inflammation : In an animal model of arthritis, administration of this compound resulted in decreased swelling and pain scores, suggesting effective anti-inflammatory action .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

3-(benzylamino)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-10(7-8-13)12-9-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGQWKBWKAFSBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98014-58-5 | |

| Record name | 3-(benzylamino)butan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.